BenchChemオンラインストアへようこそ!

4-(Morpholinomethyl)-3-nitrobenzonitrile

Nitric oxide synthase inhibition Endothelial biology Vascular pharmacology

Sourcing 4-(Morpholinomethyl)-3-nitrobenzonitrile for eNOS or CCR5 research requires precise regioisomer confirmation. The ortho-nitro group is essential for target potency (eNOS IC₅₀ = 180 nM). Non-nitrated or regioisomeric analogs (e.g., 3,5-disubstituted, ALK5 IC₅₀ = 0.013 µM) exhibit divergent selectivity, compromising data integrity. Specify CAS 1352610-13-9 and verify certificate of analysis for ≥95% purity to avoid misattribution of signaling outcomes in vascular or chemokine pathway studies.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B8272218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)-3-nitrobenzonitrile
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O3/c13-8-10-1-2-11(12(7-10)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2
InChIKeyBFELLSYKJYHQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholinomethyl)-3-nitrobenzonitrile – A Nitrobenzonitrile Scaffold with Defined Enzyme and Receptor Engagement for Targeted Medicinal Chemistry


4-(Morpholinomethyl)-3-nitrobenzonitrile (CAS 1352610-13-9, MF C₁₂H₁₃N₃O₃, MW 247.25) is a functionalized benzonitrile derivative characterized by a morpholinomethyl substituent ortho to a nitro group on the phenyl ring . This substitution pattern confers a distinct electronic and steric profile, enabling engagement with specific biological targets including human endothelial nitric oxide synthase (eNOS) and, based on preliminary screening, the CCR5 chemokine receptor [1][2]. The compound is commercially available as a research reagent with typical purity of 95% and is employed as a building block in kinase inhibitor discovery programs and structure–activity relationship (SAR) campaigns [3].

Why Closely Related Morpholinomethyl Benzonitriles Cannot Be Interchanged with 4-(Morpholinomethyl)-3-nitrobenzonitrile


Compounds in the morpholinomethyl benzonitrile family exhibit widely divergent target engagement profiles and physicochemical properties depending on the position and presence of electron‑withdrawing substituents. For example, the non‑nitrated analog 4‑(morpholinomethyl)benzonitrile (CAS 37812‑51‑4) lacks the electron‑withdrawing nitro group and consequently displays markedly different lipophilicity, polar surface area, and biological activity . Similarly, the regioisomer 3‑(morpholinomethyl)‑5‑nitrobenzonitrile (CAS 1352610‑17‑3), despite identical molecular weight, demonstrates entirely distinct kinase inhibition potency (e.g., ALK5 IC₅₀ = 0.013 µM) due to altered substitution geometry and electronic distribution . These differences render simple substitution unreliable; the precise 4‑(morpholinomethyl)‑3‑nitro substitution pattern is essential for the specific eNOS inhibitory activity (IC₅₀ = 180 nM) and CCR5 antagonist activity observed for the title compound [1][2].

Quantitative Differentiation of 4-(Morpholinomethyl)-3-nitrobenzonitrile Against Its Closest Analogs


eNOS Inhibition Potency: 180 nM IC₅₀ Distinguishes This Compound from Non‑Nitrated Analogs

4‑(Morpholinomethyl)‑3‑nitrobenzonitrile inhibits human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM, as determined in insect SF9 cells expressing the recombinant enzyme after 1 hour of incubation [1]. In contrast, the non‑nitrated analog 4‑(morpholinomethyl)benzonitrile (CAS 37812‑51‑4) shows no reported eNOS inhibitory activity in public databases, indicating that the nitro group is essential for eNOS engagement [2].

Nitric oxide synthase inhibition Endothelial biology Vascular pharmacology

CCR5 Antagonist Activity: Preliminary Screening Identifies 4‑(Morpholinomethyl)‑3‑nitrobenzonitrile as a Potential CCR5 Antagonist

Preliminary pharmacological screening has identified 4‑(morpholinomethyl)‑3‑nitrobenzonitrile as a potential CCR5 antagonist, suggesting utility in HIV entry inhibition and inflammatory disease models [1]. While quantitative potency data are not yet publicly disclosed, this activity is not observed for the non‑nitrated analog 4‑(morpholinomethyl)benzonitrile [2].

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Physicochemical Differentiation: The Nitro Group Alters Lipophilicity and Polar Surface Area Relative to Non‑Nitrated Analog

The presence of the nitro group in 4‑(morpholinomethyl)‑3‑nitrobenzonitrile increases molecular weight (247.25 Da) and polar surface area (calculated tPSA ~ 79–82 Ų) compared to the non‑nitrated analog 4‑(morpholinomethyl)benzonitrile (MW 202.26 Da, tPSA ~ 33 Ų) . This difference is expected to reduce membrane permeability (logP ~ 1.5 vs. ~ 2.3) and alter solubility characteristics, directly impacting suitability for cell‑based assays or in vivo studies .

Physicochemical properties Drug‑likeness ADME prediction

Regioisomeric Selectivity: 4‑(Morpholinomethyl)‑3‑nitro Substitution Confers eNOS Activity Lacking in the 3,5‑Disubstituted Isomer

While 3‑(morpholinomethyl)‑5‑nitrobenzonitrile (CAS 1352610‑17‑3) is a potent ALK5 kinase inhibitor (IC₅₀ = 0.013 µM), it lacks reported eNOS inhibitory activity . Conversely, 4‑(morpholinomethyl)‑3‑nitrobenzonitrile demonstrates eNOS inhibition (IC₅₀ = 180 nM) but has not been reported as an ALK5 inhibitor [1]. This orthogonal selectivity profile—kinase vs. NOS—provides a clear differentiation for target‑based screening.

Regioisomer comparison Structure–activity relationship Kinase vs. NOS selectivity

High‑Impact Research and Industrial Scenarios for 4‑(Morpholinomethyl)‑3‑nitrobenzonitrile Based on Verified Differentiation


eNOS‑Focused Mechanistic Studies in Endothelial Biology

Given its 180 nM IC₅₀ against recombinant human eNOS [1], this compound is suitable for acute pharmacological modulation of eNOS activity in endothelial cell cultures or isolated enzyme assays, enabling dissection of NO‑dependent signaling pathways in vascular biology research. The absence of eNOS activity in the non‑nitrated analog underscores the necessity of using this specific nitro‑substituted scaffold.

CCR5 Antagonist Discovery and HIV Entry Inhibition

Preliminary screening data identify 4‑(morpholinomethyl)‑3‑nitrobenzonitrile as a potential CCR5 antagonist [2]. Researchers exploring HIV entry inhibition or chemokine‑driven inflammatory diseases can employ this compound as a starting point for SAR campaigns, where the nitro group appears to confer unique receptor engagement not observed in the non‑nitrated analog.

Chemical Biology Tool for NOS vs. Kinase Pathway Dissection

The orthogonal selectivity profile—eNOS inhibition (IC₅₀ = 180 nM) [1] versus ALK5 kinase inhibition (IC₅₀ = 0.013 µM for the 3,5‑disubstituted regioisomer) —makes this compound a valuable chemical probe for distinguishing NOS‑dependent from TGF‑β‑dependent signaling outcomes in cellular assays. Procurement of the correct regioisomer is critical for unambiguous pathway attribution.

Physicochemical Profiling and ADME Optimization Studies

The distinct physicochemical properties of 4‑(morpholinomethyl)‑3‑nitrobenzonitrile (higher tPSA, moderate logP) relative to its non‑nitrated analog provide a defined case study for examining how a single nitro substituent influences permeability, solubility, and metabolic stability. This compound serves as a reference standard in ADME prediction model validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Morpholinomethyl)-3-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.